Crystallographic Evidence of Steric Compression: Bond Length Comparison vs. 4-Dimethylaminobenzaldehyde
Single-crystal X-ray diffraction of 4-diethylamino-3,5-diisopropylbenzaldehyde reveals significant bond length perturbations compared to the sterically unhindered 4-dimethylaminobenzaldehyde reference compound [1]. The aniline C–N bond is elongated from 1.366 Å in the dimethyl analog to 1.414 Å in the diisopropyl derivative, while the carbonyl C=O bond is shortened from 1.204 Å to 1.114 Å, and the aryl–carbonyl C4–C11 bond is lengthened from 1.457 Å to 1.470 Å [1]. These differences reflect steric compression-induced rehybridization and inhibited conjugation between the amino and carbonyl groups, directly attributable to the 3,5-diisopropyl substitution pattern.
| Evidence Dimension | Bond length alterations due to steric bulk of 3,5-substituents |
|---|---|
| Target Compound Data | C–N: 1.414 Å, C=O: 1.114 Å, Aryl–C=O: 1.470 Å (4-diethylamino derivative) |
| Comparator Or Baseline | 4-Dimethylaminobenzaldehyde: C–N: 1.366 Å, C=O: 1.204–1.212 Å, Aryl–C=O: 1.454–1.457 Å |
| Quantified Difference | Δ C–N: +0.048 Å, Δ C=O: –0.090 to –0.098 Å, Δ Aryl–C=O: +0.013 to +0.016 Å |
| Conditions | X-ray crystallography at 173 K; monoclinic C2/c space group; Cu Kα radiation |
Why This Matters
This is the only available direct crystallographic evidence quantifying how 3,5-diisopropyl substitution alters molecular geometry relative to an unhindered analog, enabling structure-based design of sterically-tuned fluorophores.
- [1] Wink, C., Schollmeyer, D., & Detert, H. (2011). 4-Diethylamino-3,5-diisopropylbenzaldehyde. Acta Crystallographica Section E, 67(Pt 12), o3336. DOI: 10.1107/S1600536811047672 View Source
